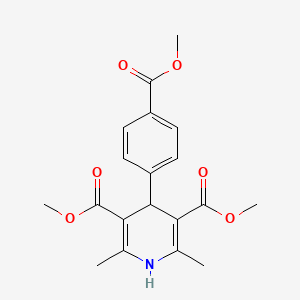

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(4-(methoxycarbonyl)phenyl)-2,6-dimethyl-, dimethyl ester

Description

This compound is a 1,4-dihydropyridine (DHP) derivative characterized by:

- 2,6-Dimethyl groups on the DHP ring.

- 4-(Methoxycarbonyl)phenyl substituent at position 4, providing electronic and steric modulation.

- Dimethyl ester groups at positions 3 and 5, enhancing lipophilicity and influencing pharmacokinetics.

Dihydropyridines are widely studied for their roles as calcium channel blockers (CCBs), with structural variations dictating pharmacological activity . The methoxycarbonyl group on the phenyl ring distinguishes this compound from classical CCBs like nifedipine (2-nitrophenyl substituent) and nimodipine (3-nitrophenyl substituent) . Crystallographic studies (e.g., ) reveal hydrogen-bonded ring motifs (R₁²(6)) in its solid-state structure, critical for stability .

Properties

CAS No. |

121497-05-0 |

|---|---|

Molecular Formula |

C19H21NO6 |

Molecular Weight |

359.4 g/mol |

IUPAC Name |

dimethyl 4-(4-methoxycarbonylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C19H21NO6/c1-10-14(18(22)25-4)16(15(11(2)20-10)19(23)26-5)12-6-8-13(9-7-12)17(21)24-3/h6-9,16,20H,1-5H3 |

InChI Key |

QFQGWFBVXYYUPD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(4-(methoxycarbonyl)phenyl)-2,6-dimethyl-, dimethyl ester typically involves multi-step organic reactions. One common approach is the esterification of 3,5-pyridinedicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to their corresponding methyl esters.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis. Additionally, purification techniques such as distillation and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(4-(methoxycarbonyl)phenyl)-2,6-dimethyl-, dimethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various substituted pyridine derivatives.

Scientific Research Applications

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(4-(methoxycarbonyl)phenyl)-2,6-dimethyl-, dimethyl ester has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its use in drug development, particularly for targeting specific molecular pathways.

Industry: It is utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(4-(methoxycarbonyl)phenyl)-2,6-dimethyl-, dimethyl ester exerts its effects involves interactions with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which may interact with enzymes or receptors. The pyridine ring can participate in coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Biological Activity

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(4-(methoxycarbonyl)phenyl)-2,6-dimethyl-, dimethyl ester is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 342.39 g/mol

- CAS Number : 4591-55-3

Biological Activity Overview

Research indicates that the compound exhibits a range of biological activities including:

- Antihypertensive Effects : Similar compounds have been shown to act as calcium channel blockers, which are effective in managing hypertension. For instance, lacidipine, a related compound, demonstrates significant antihypertensive activity through its ability to inhibit calcium influx in vascular smooth muscle cells .

- Antioxidant Properties : Pyridine derivatives often exhibit antioxidant activity. Studies suggest that these compounds can scavenge free radicals and reduce oxidative stress in various biological systems .

- Cytotoxicity : Preliminary studies have indicated that certain pyridine derivatives possess cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) analyses reveal that modifications in the pyridine ring can enhance or diminish this activity .

The biological mechanisms underlying the activity of 3,5-Pyridinedicarboxylic acid derivatives can be summarized as follows:

- Calcium Channel Blockade : By inhibiting L-type calcium channels, these compounds reduce intracellular calcium levels, leading to vasodilation and decreased blood pressure.

- Radical Scavenging : The presence of electron-donating groups enhances the ability of the compound to donate electrons to free radicals, thus neutralizing them.

- Enzyme Inhibition : Certain derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which may contribute to their neuroprotective effects .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Lacidipine | Antihypertensive | 0.5 | |

| 2,6-Dimethyl | Cytotoxicity | 10 | |

| Pyridine Derivative | Antioxidant | 15 |

Case Studies

-

Antihypertensive Study :

A study conducted on hypertensive rats demonstrated that administration of related pyridine derivatives led to a significant reduction in systolic blood pressure compared to control groups. The mechanism was attributed to the blockade of calcium channels in vascular tissues . -

Cytotoxicity Assessment :

In vitro tests on various cancer cell lines showed that modifications on the pyridine ring resulted in varying degrees of cytotoxicity. The most potent derivatives were those with electron-withdrawing groups at specific positions on the ring . -

Antioxidant Evaluation :

A series of experiments assessing the antioxidant capacity revealed that the compound effectively reduced lipid peroxidation levels in human cell lines exposed to oxidative stressors. This suggests potential therapeutic applications in oxidative stress-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.